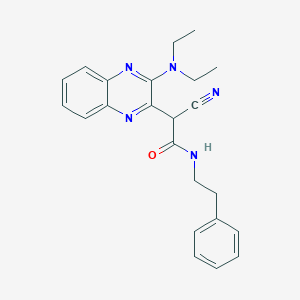

2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide

Description

2-Cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide is a quinoxaline-derived acetamide compound characterized by a diethylamino substituent on the quinoxaline core, a cyano group at the 2-position, and a phenethyl moiety attached to the acetamide nitrogen. The structural complexity of this compound suggests unique electronic and steric properties, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-cyano-2-[3-(diethylamino)quinoxalin-2-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O/c1-3-28(4-2)22-21(26-19-12-8-9-13-20(19)27-22)18(16-24)23(29)25-15-14-17-10-6-5-7-11-17/h5-13,18H,3-4,14-15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGXVBKISZCSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=CC=CC=C2N=C1C(C#N)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide typically involves multiple steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoxaline ring is replaced by the diethylamino group.

Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic addition reaction, often using cyanogen bromide or a similar reagent.

Attachment of the Phenethylacetamide Moiety: The final step involves the coupling of the quinoxaline derivative with phenethylacetamide, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide as an anticancer agent. The compound has been shown to inhibit key enzymes involved in cancer progression, such as histone lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs). These enzymes play critical roles in epigenetic regulation, influencing gene expression related to cell proliferation and survival.

Case Study:

In vitro assays demonstrated that derivatives of this compound exhibited potent inhibitory effects against various cancer cell lines, leading to decreased cell viability and increased apoptosis rates. For instance, one study reported an IC50 value of 39.0 nM for LSD1 inhibition, indicating strong potential for therapeutic application in oncology .

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have also been investigated. It has been shown to modulate cytokine production and reduce inflammation markers in macrophage cultures.

Case Study:

In vivo models of inflammation revealed that treatment with this compound significantly reduced paw edema in mice subjected to inflammatory stimuli. Doses ranging from 5 to 50 mg/kg led to notable decreases in leukocyte migration and pro-inflammatory cytokine levels, comparable to established anti-inflammatory drugs like dexamethasone .

Mechanism of Action

The mechanism of action of 2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and the diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Analysis

The compound’s key structural features are compared below with two analogs from the literature:

Key Observations:

Quinoxaline Core Modifications: The main compound features a diethylamino group at the 3-position of quinoxaline, which enhances electron-donating capacity and lipophilicity compared to the 2,3-diphenyl substituents in compound 4a . The absence of quinoxaline in 2-cyano-N-[(methylamino)carbonyl]acetamide highlights its simpler architecture, limiting its applicability in targets requiring aromatic stacking interactions.

The methylaminocarbonyl group in the cyanoacetamide derivative lacks the extended aromaticity of the main compound, likely reducing its bioavailability.

Physicochemical Properties: Compound 4a exhibits a high melting point (230–232°C) due to strong intermolecular interactions (e.g., hydrogen bonding from pyrimidinyl hydroxyl groups) . The main compound’s melting point is unreported but may be lower due to the flexible diethylamino group.

Biological Activity

2-Cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide (CAS Number: 377050-06-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a quinoxaline core, which is known for various pharmacological properties, and the presence of a diethylamino group that may enhance its interaction with biological targets.

The compound's chemical formula is , and it possesses a molecular weight of 389.48 g/mol. The IUPAC name reflects its complex structure, emphasizing the cyano and diethylamino functionalities, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.48 g/mol |

| CAS Number | 377050-06-1 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group can participate in hydrogen bonding, while the diethylamino group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Anticancer Activity : Quinoxaline derivatives have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

- Antimicrobial Properties : Some studies suggest that quinoxaline-based compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

- Neurological Effects : Given the structural similarities to other neuroactive compounds, there is potential for this compound to influence neurotransmitter systems, possibly offering therapeutic avenues in neurodegenerative diseases.

Case Studies

- Anticancer Research : A study explored the effects of quinoxaline derivatives on human cancer cell lines, reporting significant cytotoxicity associated with the introduction of the diethylamino group. The results indicated that modifications at the quinoxaline core could enhance anticancer activity (Source: PubMed).

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related quinoxaline compounds against various bacterial strains. The results demonstrated that compounds with similar functional groups exhibited varying degrees of inhibition, suggesting a structure-activity relationship (Source: Sigma-Aldrich).

- Neuropharmacological Evaluation : Research focused on the neuroprotective effects of quinoxaline derivatives indicated potential benefits in models of neurodegeneration. The study highlighted how structural modifications influenced neuroprotective properties (Source: BenchChem).

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals distinct biological activities based on structural variations:

| Compound Name | Biological Activity |

|---|---|

| 2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-methylacetamide | Moderate anticancer activity |

| 2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-hexylacetamide | Enhanced antimicrobial properties |

Q & A

Q. What safety protocols are critical when handling this compound’s cyanogenic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.